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molecular formula HI B103173 Iodane CAS No. 15715-08-9

Iodane

Cat. No. B103173
M. Wt: 123.9136 g/mol
InChI Key: XMBWDFGMSWQBCA-AHCXROLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1cc(NC(N)=S)c(F)cc1-n1cnc(C)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:22][CH2:23][OH:24].[F:3][c:4]1[c:5]([NH:18][C:19](=[S:20])[NH2:21])[cH:6][c:7]([O:16][CH3:17])[c:8](-[n:10]2[n:11][c:12]([CH3:15])[n:13][cH:14]2)[cH:9]1.[I:1][CH3:2]>>[CH3:2][S:20][C:19]([NH:18][c:5]1[c:4]([F:3])[cH:9][c:8](-[n:10]2[n:11][c:12]([CH3:15])[n:13][cH:14]2)[c:7]([O:16][CH3:17])[cH:6]1)=[NH:21].[IH:1]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
COc1cc(NC(N)=S)c(F)cc1-n1cnc(C)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1cc(NC(N)=S)c(F)cc1-n1cnc(C)n1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CI

Outcomes

Product
Name
Type
product
Smiles
COc1cc(NC(=N)SC)c(F)cc1-n1cnc(C)n1
Name
Type
product
Smiles
I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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